molecular formula C11H15FO2 B1201870 1-Adamantyl fluoroformate CAS No. 62087-82-5

1-Adamantyl fluoroformate

Cat. No. B1201870
CAS RN: 62087-82-5
M. Wt: 198.23 g/mol
InChI Key: PNLZKVOKOVFGMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Adamantyl fluoroformate is prepared from 1-adamantol and fluorophosgene, resulting in a crystalline and stable fluoroformate. This reagent is notably reactive for acylation of the imidazol function of histidine and histidyl-peptides, producing 1-adamantyloxycarbonyl derivatives in consistently high yields (Moroder, Wackerle, & Wünsch, 1976).

Molecular Structure Analysis

The molecular structure and reorientational dynamics of related adamantane derivatives, such as 1-fluoro-adamantane, have been studied, revealing polymorphism and dynamics in the crystalline state. These studies are crucial for understanding the structural behavior and reactivity of 1-adamantyl fluoroformate (Ben Hassine et al., 2016).

Chemical Reactions and Properties

1-Adamantyl fluoroformate reacts with substituted pyridines in methanol, following a concerted displacement mechanism. The activation parameters and Hammett reaction constants suggest specific reactivity patterns, contributing to the understanding of its chemical behavior (Park et al., 1999).

Physical Properties Analysis

The solvolysis of 1-adamantyl fluoroformate in hydroxylic solvents under various pressures has been studied, revealing insights into the solvation dynamics and the effect of pressure on reaction rates. Such studies help elucidate the physical properties of 1-adamantyl fluoroformate and its behavior under different conditions (Burm, Kevill, & Chul, 1993).

Scientific Research Applications

  • Peptide Synthesis

    • 1-Adamantyl fluoroformate is frequently used as a reagent in peptide synthesis . It is used for the protection of the imidazole function of histidine , the protection of ω-amino groups of Lys and Orn in fragment condensations , and γ,ω-bis-protection of arginine .
  • Solvolytic Conditions

    • A study was carried out on the solvolysis of 1-adamantyl chlorothioformate, a compound similar to 1-Adamantyl fluoroformate, under solvolytic conditions . The rate constants of the solvolysis were well correlated using the Grunwald–Winstein equation . The solvolyses were analyzed as two competing reactions: the solvolysis ionization pathway through the intermediate (1-AdSCO) + (carboxylium ion) stabilized by the loss of chloride ions due to nucleophilic solvation and the solvolysis–decomposition pathway through the intermediate 1-Ad + Cl − ion pairs (carbocation) with the loss of carbonyl sulfide .

Safety And Hazards

1-Adamantyl fluoroformate is classified as a combustible, corrosive hazardous material . It has a flash point of 190.4 °F (88 °C) in a closed cup . Proper safety measures should be taken while handling this chemical, including the use of personal protective equipment like dust masks, eyeshields, and gloves .

properties

IUPAC Name

1-adamantyl carbonofluoridate
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InChI

InChI=1S/C11H15FO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLZKVOKOVFGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211128
Record name 1-Adamantyl fluoroformate
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Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystalline solid; mp = 30-32 deg C; [Aldrich MSDS]
Record name 1-Adamantyl fluoroformate
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Product Name

1-Adamantyl fluoroformate

CAS RN

62087-82-5
Record name 1-Adamantyl fluoroformate
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Record name 1-Adamantyl fluoroformate
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Record name 1-Adamantyl fluoroformate
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Record name (tricyclo(3,3,1,1',3,7)decan-1-yl) fluoroformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
DN Kevill, JB Kyong - The Journal of Organic Chemistry, 1992 - ACS Publications
Reactions of 1-adamantyl fluoroformate in hydroxy lie solvents have been studied. In solvents of high ionizing power and relatively low nucleophilicity, such as 2, 2, 2-trifluoroethanol-…
Number of citations: 41 pubs.acs.org
BC Park, SH Park, JB Kyong, CB Kim - Journal of the Korean …, 1999 - koreascience.kr
Rates of 1-adamantyl fluoroformate with substituted pyridines ($3-CH_3,\; 4-CH_3,\; H,\; 3-Cl,\; 3, 4-(CH_3) _2,\; 3, 5-(CH_3) _2 $) in methanol have been measured by conductometric …
Number of citations: 0 koreascience.kr
JB Kyong, CJ Rhu, YG Kim… - Journal of Physical …, 2007 - Wiley Online Library
… of alcohol after solvolysis in 100% ethanol is similar to the 2.7% found after ethanolysis of 1-adamantyl chloroformate6 and the 3.3% found after ethanolysis of 1-adamantyl fluoroformate…
Number of citations: 15 onlinelibrary.wiley.com
DV Anh, RA Olofson, PR Wolf, MD Piteau… - The Journal of …, 1990 - ACS Publications
… In the synthesis of 1-adamantyl fluoroformate,12 substitution of a simple condenser for thecold trap let the acetaldehyde pass through the collector. Then the collected product already …
Number of citations: 33 pubs.acs.org
KH Park, MH Seong, JB Kyong, DN Kevill - International Journal of …, 2021 - mdpi.com
A study was carried out on the solvolysis of 1-adamantyl chlorothioformate (1-AdSCOCl, 1) in hydroxylic solvents. The rate constants of the solvolysis of 1 were well correlated using the …
Number of citations: 8 www.mdpi.com
OC Kwun, JR Kim, JB Kyong, YH Lee… - Journal of the Korean …, 1996 - koreascience.kr
… From these results, it could be estimated that the solvolyses of 1-adamantyl fluoroformate (in … phenyl chloroformate and 1-adamantyl fluoroformate (in aqueous alcohol) proceed through …
Number of citations: 3 koreascience.kr
KH Park, Y Lee, YW Lee, JB Kyong… - Bull. Korean Chem …, 2012 - researchgate.net
… Г1 Kг1 ) previously observed for the ionization pathway (solvolysis-decomposition) of 1-adamantyl fluoroformate in 97% TFE, 80% HFIP, and 70% HFIP.…
Number of citations: 6 www.researchgate.net
KJ Burm, DN Kevill - Journal of the Korean Chemical Society, 1993 - koreascience.kr
… Specific rates of solvolysis of 1-adamantyl fluoroformate in hydroxylic solvents have been … From these results, it could be postulated that the solvolysis of 1-adamantyl fluoroformate …
Number of citations: 0 koreascience.kr
DN Kevill, JB Kyong, FL Weitl - The Journal of Organic Chemistry, 1990 - ACS Publications
Results Kinetics of Solvolysis-Decomposition. Specific rates were determined in methanol, ethanol, isopropyl alcohol, tert-butyl alcohol, 80% ethanol, and 90% dioxane at four to six …
Number of citations: 76 pubs.acs.org
JB Kyong, JS Yoo, DN Kevill - The Journal of Organic Chemistry, 2003 - ACS Publications
… The corresponding 1-adamantyl fluoroformate showed a very much reduced tendency … Also, the much faster reaction of 1-adamantyl fluoroformate relative to 1-adamantyl trifluoroacetate…
Number of citations: 48 pubs.acs.org

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